methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S2/c1-22-18(26)17-14-7-9-24(20(27)30-2)11-15(14)31-19(17)23-16(25)8-10-32(28,29)13-5-3-12(21)4-6-13/h3-6H,7-11H2,1-2H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXBGHYQJXXGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 500.0 g/mol
- CAS Number : 899351-05-4
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide moiety : Known for antibacterial properties.
- Thieno[2,3-c]pyridine core : Associated with various pharmacological effects.
- Chlorophenyl group : Enhances lipophilicity and potentially affects bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the sulfonamide functionality exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The compound’s effectiveness as an antibacterial agent can be attributed to its ability to inhibit bacterial growth and biofilm formation.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where increased levels of acetylcholine are desired . Similarly, urease inhibition is crucial for managing conditions related to urinary tract infections.
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that the compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines . Additionally, anticancer activity has been noted in related thieno[2,3-c]pyridine derivatives, suggesting potential avenues for further research into its use in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to active sites of target enzymes (e.g., AChE) leading to inhibition.
- Receptor Modulation : Potential interaction with various receptors involved in inflammation and pain pathways.
- Cellular Uptake : The lipophilic nature due to the chlorophenyl group may facilitate cellular uptake, enhancing bioactivity.
Study on Antibacterial Activity
A study conducted by Wani et al. (2017) evaluated the antibacterial properties of synthesized thieno[2,3-c]pyridine derivatives. The results indicated that certain derivatives exhibited significant inhibition against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition Research
In a docking study published in the Brazilian Journal of Pharmaceutical Sciences (2020), the interactions between the compound and AChE were analyzed using molecular docking techniques. The study revealed strong binding affinities that correlate with observed enzyme inhibition in vitro .
Summary Table of Biological Activities
Preparation Methods
Triazole-Mediated Ring Closure
A modern metal-free method involves the use of 1,2,3-triazole intermediates. As reported by, thieno[2,3-c]pyridine derivatives are synthesized via a three-step sequence:
- Triazolation : Reaction of 2-ethynylthiophene with a dimethoxyethyl azide yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
- Pomeranz-Fritsch Cyclization : Treatment with polyphosphoric acid induces cyclization to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
- Denitrogenative Transformation : Acid-mediated cleavage of the triazole ring generates the thieno[2,3-c]pyridine core in yields exceeding 70%.
Thorpe-Ziegler Cyclization
An alternative route employs Thorpe-Ziegler cyclization, as demonstrated in the synthesis of thieno[2,3-b]pyridines. For example, heating (5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acethydrazides with sodium ethoxide facilitates intramolecular cyclization to form the dihydrothienopyridine skeleton. This method achieves moderate yields (50–65%) and is adaptable to introducing substituents at the 2- and 3-positions.
Introduction of the 3-((4-Chlorophenyl)Sulfonyl)Propanamido Group
The sulfonamide moiety is introduced via a two-step sequence:
Synthesis of 3-[(4-Chlorophenyl)Sulfonyl]Propanehydrazide
As detailed in, methyl 3-[(4-chlorophenyl)sulfonyl]propanoate is treated with hydrazine hydrate in ethanol to yield the corresponding hydrazide (85–90% yield). This intermediate serves as a versatile precursor for acylhydrazone and amide formation.
Amidation of the Thienopyridine Core
The hydrazide is converted to the propanamido derivative via coupling with the thienopyridine amine. Two strategies are applicable:
- Direct Acylation : Reacting 3-[(4-chlorophenyl)sulfonyl]propanehydrazide with an activated carbonyl (e.g., chloroformate) in the presence of pyridine affords the amide bond.
- Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves selective amidation with minimal epimerization.
Incorporation of the Methylcarbamoyl Group
The methylcarbamoyl group is installed via nucleophilic acyl substitution:
Activation of the Carboxylic Acid
The carboxylic acid intermediate (generated by saponification of a methyl ester) is activated using thionyl chloride or oxalyl chloride to form the acyl chloride.
Reaction with Methylamine
Treatment of the acyl chloride with methylamine in tetrahydrofuran (THF) at 0°C yields the methylcarbamoyl derivative. This step typically proceeds in 75–85% yield under anhydrous conditions.
Esterification to Form the Methyl Ester
The final esterification step employs Fischer–Speier conditions:
Acid-Catalyzed Esterification
Heating the carboxylic acid with methanol and sulfuric acid at reflux for 6–8 hours affords the methyl ester in >90% yield.
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with methanol ensures efficient esterification at room temperature.
Integrated Synthetic Pathway
Combining these steps, a plausible synthesis is outlined below:
Challenges and Optimization Considerations
- Regioselectivity : Ensuring proper orientation during thienopyridine ring formation requires careful control of reaction temperature and catalysts.
- Sulfonamide Stability : The 4-chlorophenylsulfonyl group may undergo hydrolysis under acidic conditions, necessitating pH monitoring during amidation.
- Byproduct Formation : Mitsunobu esterification minimizes side reactions compared to acid-catalyzed methods.
Q & A
Q. How to optimize reaction yields for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) during sulfonylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
